molecular formula C7H11NO4 B12875080 Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate

Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B12875080
M. Wt: 173.17 g/mol
InChI Key: DTCAIPXGHZLGOP-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate: is a heterocyclic organic compound It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate typically involves the reaction of nitrosoacetylacetone with an alcohol or ether, followed by a dehydration reaction to form the desired product . Other methods include oxidative cyclization, amination, and Grignard reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as drug development.

    Industry: It is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Uniqueness: Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

Methyl 4-methoxy-2-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic organic compound recognized for its diverse biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial and anticancer activities, along with relevant research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound features an oxazole ring structure that includes both nitrogen and oxygen atoms. Its molecular formula is C7H11NO4C_7H_{11}NO_4 with a molecular weight of approximately 173.17 g/mol. The specific functional groups present—methoxy, methyl, and carboxylate—are significant for its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound demonstrates notable antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound may interfere with bacterial cell wall synthesis or other vital processes, although the precise mechanism remains under investigation.

Anticancer Activity

This compound has also been studied for its potential anticancer properties. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cell lines such as HeLa and MCF-7.
  • Apoptosis Induction : Studies suggest that it promotes apoptosis in cancer cells by activating caspase pathways.
  • Inhibition of Oncogenic Pathways : Preliminary data indicate that it may inhibit c-Myc transcriptional activity, which is crucial for tumor progression.

The following table summarizes the effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54925Inhibition of c-Myc activity

These results highlight the compound's potential as a therapeutic agent in oncology .

Current research is focused on elucidating the specific molecular targets and pathways affected by this compound. Some proposed mechanisms include:

  • Binding Affinity : Studies are investigating the compound's binding affinity to enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with specific receptors that mediate cellular responses to growth factors and hormones.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vivo Studies : In animal models, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Combination Therapy : When used in combination with established chemotherapeutics, the compound enhanced the efficacy of treatments while reducing side effects.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 4-methoxy-2-methyl-5H-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C7H11NO4/c1-5-8-7(11-3,4-12-5)6(9)10-2/h4H2,1-3H3

InChI Key

DTCAIPXGHZLGOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(CO1)(C(=O)OC)OC

Origin of Product

United States

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